An In-depth Technical Guide to the Chemical Properties of N,N-dimethyl-1-naphthylamine
An In-depth Technical Guide to the Chemical Properties of N,N-dimethyl-1-naphthylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of N,N-dimethyl-1-naphthylamine, a versatile aromatic amine. The information is presented to support its application in research, particularly in analytical chemistry and microbiology.
Core Chemical Properties
N,N-dimethyl-1-naphthylamine, also known as 1-dimethylaminonaphthalene, is a tertiary amine derived from 1-naphthylamine.[1] Its core chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃N | [1][2] |
| Molar Mass | 171.24 g/mol | [1][2] |
| Appearance | Colorless to faint yellow or brown liquid | [3][4] |
| Density | 1.042 g/cm³ at 25 °C | [1] |
| Boiling Point | 139-140 °C at 13 mmHg | [1][5] |
| Refractive Index | n20/D 1.622 | [4] |
| Solubility | Insoluble in water | [6] |
| CAS Number | 86-56-6 | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of N,N-dimethyl-1-naphthylamine. The following data has been reported:
-
¹H NMR and ¹³C NMR: Detailed spectral data is available in various chemical databases.[3][7]
-
Infrared (IR) Spectrum: The IR spectrum provides information about the functional groups present in the molecule.[3]
-
Mass Spectrum: The mass spectrum is available through resources such as the NIST WebBook, aiding in molecular weight determination and structural elucidation.[8]
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UV-Vis Spectrum: The UV-Vis absorption spectrum of N,N-dimethyl-1-naphthylamine has been reported in chloroform, showing maximum absorption at specific wavelengths.[9]
Experimental Protocols
A primary application of N,N-dimethyl-1-naphthylamine is in the Nitrate (B79036) Reductase Test , a key procedure in microbiology for the differentiation of bacteria based on their ability to reduce nitrate to nitrite (B80452).[1] This test is a specific application of the Griess test for nitrite detection.[10]
Nitrate Reductase Test Protocol
This protocol is adapted from established microbiological methods.[11][12][13]
1. Reagent Preparation:
-
Nitrate Broth:
-
Reagent A (Sulfanilic Acid Solution):
-
Reagent B (N,N-dimethyl-1-naphthylamine Solution):
-
Dissolve 0.6 mL of N,N-dimethyl-1-naphthylamine in 100 mL of 5N acetic acid.[11]
-
2. Inoculation and Incubation:
-
Inoculate the nitrate broth heavily with a pure culture of the test organism.
-
Incubate at the optimal temperature for the organism (typically 35-37°C) for 24-48 hours.[13][14]
3. Test Interpretation:
-
After incubation, add 5 drops of Reagent A followed by 5 drops of Reagent B to the culture tube.[13][14]
-
Positive Result: The development of a red color within a few minutes indicates the presence of nitrite, meaning the organism has reduced nitrate.[14][15]
-
Negative Result (Initial): If no color change occurs, it can mean either that nitrate was not reduced, or it was reduced beyond nitrite to nitrogen gas or other nitrogenous compounds.
-
Confirmation of Negative Result: Add a small amount of zinc dust to the tube.[12]
-
If a red color develops after adding zinc, it confirms a true negative result (the organism did not reduce nitrate, and the zinc reduced it to nitrite).
-
If no color change occurs after adding zinc, it indicates that the organism reduced nitrate to products other than nitrite (e.g., N₂ gas), which is also a positive result for nitrate reduction.
-
Visualizations
Nitrate Reductase Test Workflow
The following diagram illustrates the workflow of the nitrate reductase test.
Caption: Workflow for the microbiological nitrate reductase test.
Griess Reaction Mechanism
The underlying chemical reaction for the nitrate reductase test is the Griess reaction. This diagram shows the logical relationship between the reactants and the final colored product.
Caption: The chemical pathway of the Griess reaction.
Safety and Handling
N,N-dimethyl-1-naphthylamine is harmful if swallowed and causes skin and serious eye irritation.[9][11][16] It may also cause respiratory irritation.[9][11] It is toxic to aquatic life with long-lasting effects.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[11] It should be stored in a well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][17] The compound is also reported to be air and moisture sensitive.[4][6]
This guide provides essential information for the safe and effective use of N,N-dimethyl-1-naphthylamine in a research setting. For more detailed information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
References
- 1. N,N-Dimethyl-1-naphthylamine - Wikipedia [en.wikipedia.org]
- 2. GSRS [precision.fda.gov]
- 3. N,N-dimethyl-1-naphthylamine | C12H13N | CID 6848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labproinc.com [labproinc.com]
- 5. N,N-Dimethyl-1-naphthylamine | 86-56-6 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. N,N-Dimethyl-1-naphthylamine(86-56-6) 1H NMR spectrum [chemicalbook.com]
- 8. 1-Naphthalenamine, N,N-dimethyl- [webbook.nist.gov]
- 9. rsc.org [rsc.org]
- 10. Griess test - Wikipedia [en.wikipedia.org]
- 11. asm.org [asm.org]
- 12. microbenotes.com [microbenotes.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. crcooper01.people.ysu.edu [crcooper01.people.ysu.edu]
- 15. Nitrate Reduction [catalogue.bioconnections.net]
- 16. N,N-Dimethyl-1-naphthylamine, 99% | Fisher Scientific [fishersci.ca]
- 17. orgsyn.org [orgsyn.org]
